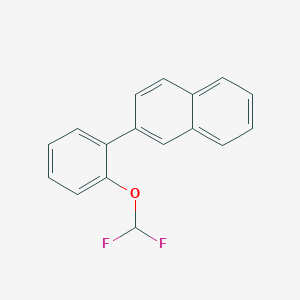

2-(2-(Difluoromethoxy)phenyl)naphthalene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C17H12F2O |

|---|---|

Poids moléculaire |

270.27 g/mol |

Nom IUPAC |

2-[2-(difluoromethoxy)phenyl]naphthalene |

InChI |

InChI=1S/C17H12F2O/c18-17(19)20-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H |

Clé InChI |

PVBDGHNZVVTBSY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3OC(F)F |

Origine du produit |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 2 Difluoromethoxy Phenyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR for Chemical Environment Analysis

A ¹H NMR spectrum of 2-(2-(Difluoromethoxy)phenyl)naphthalene would be expected to show a series of signals corresponding to the different types of protons in the molecule. The aromatic protons on the naphthalene (B1677914) and phenyl rings would likely appear as complex multiplets in the downfield region of the spectrum (typically δ 7.0-8.0 ppm). The difluoromethoxy group's proton would appear as a triplet due to coupling with the two fluorine atoms. The chemical shift and coupling constants of each signal would provide valuable information about the electronic environment and connectivity of the protons.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom of the difluoromethoxy group would exhibit a characteristic triplet due to coupling with the fluorine atoms. The aromatic carbons would appear in the downfield region, and their specific chemical shifts would help to confirm the substitution pattern on both the naphthalene and phenyl rings.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environments

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a doublet, as the two equivalent fluorine atoms are coupled to the single proton of the difluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₂H group.

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques would be instrumental in unambiguously assigning the proton and carbon signals and elucidating the complete structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the proton networks within the naphthalene and phenyl rings.

TOCSY (Total Correlation Spectroscopy) would reveal correlations between all protons within a spin system, further aiding in the assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which would be crucial for determining the preferred conformation of the molecule, particularly the relative orientation of the phenyl and naphthalene rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular mass of this compound. This accurate mass would allow for the determination of its elemental formula, confirming the presence and number of carbon, hydrogen, fluorine, and oxygen atoms, and distinguishing it from other compounds with the same nominal mass.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the this compound molecule is expected to produce a distinct molecular ion peak (M⁺) corresponding to its exact mass. Subsequent fragmentation provides a roadmap to its molecular architecture.

The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, key fragmentation events would include:

Loss of the Difluoromethoxy Group: A primary fragmentation pathway is often the cleavage of the ether bond. This can occur through the loss of a difluoromethoxy radical (•OCHF₂) or through rearrangements. A prominent fragment would likely correspond to the loss of a difluoromethyl radical (•CHF₂), followed by the loss of carbon monoxide (CO).

Cleavage of the Phenyl-Naphthalene Bond: The bond connecting the two aromatic systems can rupture, leading to fragments corresponding to the phenyl and naphthalene moieties. The charge may be retained by either fragment, depending on their relative stability.

Ring Fragmentation: At higher energies, the stable aromatic rings can undergo fragmentation, leading to the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) or diacetylene (C₄H₂), which is a characteristic fragmentation pattern for polycyclic aromatic hydrocarbons. researchgate.netresearchgate.net

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its confirmation. High-resolution mass spectrometry (HRMS) would further enable the determination of the elemental composition of each fragment, adding another layer of certainty to the structural assignment.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound Molecular Formula: C₁₇H₁₂F₂O | Molecular Weight: 270.27 g/mol

| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 270 | [C₁₇H₁₂F₂O]⁺ | Molecular Ion (M⁺) |

| 219 | [C₁₇H₁₁O]⁺ | •CHF₂ |

| 205 | [C₁₆H₁₂F]⁺ | •OCHF |

| 191 | [C₁₆H₁₁]⁺ | •OCHF₂ |

| 127 | [C₁₀H₇]⁺ | C₇H₅F₂O• |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

While mass spectrometry provides information on the mass-to-charge ratio, it often cannot distinguish between isomers, which have identical masses and may produce similar fragmentation patterns. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that adds another dimension of separation based on the ion's size, shape, and charge. nih.gov

In IMS, ions are propelled through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. The rate at which they travel (their mobility) depends on their collision cross-section (CCS), a value that reflects their three-dimensional structure. nih.gov Compact ions experience fewer collisions and travel faster than elongated or bulky isomers.

This technique is particularly valuable for differentiating isomers of this compound. For instance, it could readily distinguish between:

Positional Isomers: 2-(3-(Difluoromethoxy)phenyl)naphthalene or 2-(4-(Difluoromethoxy)phenyl)naphthalene. The different substitution patterns on the phenyl ring would lead to distinct molecular shapes and, consequently, different drift times and CCS values.

The coupling of IMS with MS allows for the separation of these isomers in the ion mobility cell before they enter the mass analyzer, resulting in distinct mass spectra for each isomer. ufz.de

Table 2: Conceptual Ion Mobility Data for Isomers of (Difluoromethoxy)phenyl)naphthalene

| Compound | Expected Relative Drift Time | Expected Relative CCS (Ų) | Rationale |

|---|---|---|---|

| This compound | Reference | Reference | Ortho-substitution may lead to steric hindrance, resulting in a more twisted and potentially larger CCS. |

| 2-(4-(Difluoromethoxy)phenyl)naphthalene | Shorter | Smaller | Para-substitution allows for a more linear and compact conformation, likely resulting in a smaller CCS. |

| 1-(2-(Difluoromethoxy)phenyl)naphthalene | Longer | Larger | Substitution at the 1-position of naphthalene often induces greater steric crowding compared to the 2-position, leading to a bulkier structure. |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. The absorption of infrared radiation at specific frequencies corresponds to the stretching or bending of chemical bonds. The FT-IR spectrum of this compound is expected to show a combination of absorptions characteristic of its constituent parts: the naphthalene ring, the substituted phenyl ring, the ether linkage, and the difluoromethyl group.

Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹, these bands confirm the presence of hydrogens attached to the aromatic rings. researchgate.net

Aromatic C=C Stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic systems. nih.gov

C-O-C Stretching: The aryl ether linkage will produce strong, characteristic stretching vibrations, typically in the 1300-1200 cm⁻¹ region for the asymmetric stretch and near 1050 cm⁻¹ for the symmetric stretch.

C-F Stretching: The presence of the difluoromethoxy group will be clearly indicated by very strong and distinct C-F stretching bands, typically appearing in the 1100-1000 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 1620-1580 | C=C Stretch | Aromatic Rings |

| 1520-1470 | C=C Stretch | Aromatic Rings |

| 1280-1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1100-1000 | C-F Stretch | Difluoromethyl (-CHF₂) |

| 900-670 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to conjugated systems, such as the aromatic rings in this compound. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent

| Approximate λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~220-240 | π → π | Phenyl and Naphthalene Rings |

| ~280-300 | π → π | Naphthalene Ring System |

| ~310-330 | π → π* | Naphthalene Ring System (fine structure) |

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the separation, purification, and quantitative analysis of this compound. ijsrst.com Given the non-polar, aromatic nature of the compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode.

In RP-HPLC, a non-polar stationary phase, typically silica (B1680970) bonded with C18 (octadecyl) alkyl chains, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be effective. The compound will be retained on the column through hydrophobic interactions between its aromatic core and the C18 chains, eluting at a specific retention time.

For enhanced separation of isomers or closely related impurities, stationary phases that offer alternative selectivities can be employed. Columns with bonded phenyl or pyrenylethyl groups can provide additional π-π interactions between the stationary phase and the aromatic analyte, often improving resolution. nacalai.com Detection is typically achieved using a UV detector set to one of the compound's absorption maxima (λmax).

Despite a comprehensive search for scientific literature, no specific experimental data was found for the advanced spectroscopic and analytical characterization of the chemical compound “this compound”.

Therefore, it is not possible to provide a detailed article with the requested sections on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Preparative Chromatography, X-ray Crystallography, and Elemental Microanalysis that is focused solely on this specific compound.

General analytical methods for related classes of compounds, such as phenylnaphthalenes or polycyclic aromatic hydrocarbons (PAHs), are available. However, these methods are not specific to "this compound" and providing them would deviate from the strict instructions to focus exclusively on the named compound. Without published research on this specific molecule, any data tables or detailed research findings would be speculative.

Further research and publication on the synthesis and characterization of "this compound" are required for a scientifically accurate article on its analytical properties to be written.

Reactivity and Mechanistic Investigations of 2 2 Difluoromethoxy Phenyl Naphthalene Derivatives

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic aromatic substitution (EAS) on the naphthalene core of 2-(2-(difluoromethoxy)phenyl)naphthalene is dictated by the intrinsic reactivity of naphthalene and the directing influence of the 2-(2-(difluoromethoxy)phenyl) substituent. Naphthalene is inherently more reactive towards electrophiles than benzene (B151609). libretexts.org Substitution can occur at the α-position (C1, C4, C5, C8) or the β-position (C2, C3, C6, C7).

Attack at the α-position is generally favored under kinetic control due to the formation of a more stable carbocation intermediate (arenium ion). This intermediate can be stabilized by resonance structures that preserve one intact benzene ring. stackexchange.comwordpress.com In contrast, β-attack results in a less stable intermediate. stackexchange.comwordpress.com However, under conditions of thermodynamic control, such as in sulfonation at higher temperatures, the sterically less hindered β-product may be favored. libretexts.orgwordpress.com

The 2-(2-(difluoromethoxy)phenyl) group at the C2 position of the naphthalene ring acts as a deactivating ortho-, para-director. However, due to its significant steric bulk, it will strongly influence the regioselectivity of incoming electrophiles.

Directing Effects : As a C-substituent, the phenyl group directs electrophiles to other positions on the naphthalene ring system. The C1 and C3 positions, ortho to the biaryl linkage, are electronically activated. However, the C1 position is sterically hindered by the adjacent phenyl ring. Therefore, substitution at the C3 position is a likely outcome.

Reactivity in the Unsubstituted Ring : The phenyl substituent directs electrophilic attack to the second, unsubstituted ring of the naphthalene system, primarily at the C5 and C8 (α-positions) and C6 and C7 (β-positions). Given the preference for α-attack, positions C5 and C8 are the most probable sites for substitution.

The phenyl ring itself is strongly deactivated towards electrophilic attack. The difluoromethoxy (-OCHF₂) group is a powerful electron-withdrawing group due to the inductive effect of the two fluorine atoms, making the attached phenyl ring electron-deficient and thus highly resistant to EAS.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro & 8-Nitro derivatives | 3-Nitro derivative |

| Bromination | Br₂, FeBr₃ | 5-Bromo & 8-Bromo derivatives | 3-Bromo derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl & 8-Acyl derivatives | Steric hindrance may suppress reaction |

Nucleophilic Substitution Reactivity of the Difluoromethoxy-Substituted Phenyl Moiety

Nucleophilic aromatic substitution (SₙAr) on the difluoromethoxy-substituted phenyl ring is unlikely under standard conditions due to the absence of a suitable leaving group. The methoxy (B1213986) group is a poor leaving group. However, the presence of the strongly electron-withdrawing difluoromethoxy group would significantly activate the ring towards SₙAr if a good leaving group, such as a halide, were present at an ortho or para position. wikipedia.orgrsc.org

In a hypothetical derivative, such as 1-fluoro-2-(2-(difluoromethoxy)phenyl)naphthalene, the C-F bond on the naphthalene ring would be activated towards nucleophilic displacement. In the case of a derivative like 2-(2-(difluoromethoxy)-4-chlorophenyl)naphthalene, the chlorine atom would be susceptible to nucleophilic attack. The reaction would proceed via an addition-elimination mechanism, forming a stabilized Meisenheimer intermediate. wikipedia.org The electron-withdrawing difluoromethoxy group would stabilize the negative charge of this intermediate through resonance and induction, thereby accelerating the reaction. nih.gov

It is worth noting that while the C-F bond is strong, fluoride (B91410) can be an excellent leaving group in SₙAr reactions because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. wikipedia.org

Oxidation and Reduction Pathways for Fluorinated Biaryl Systems

The biaryl system of this compound offers several pathways for oxidation and reduction.

Oxidation : The naphthalene ring system is more susceptible to oxidation than the deactivated phenyl ring. researchgate.net

Ring Oxidation : Treatment with strong oxidizing agents like chromium trioxide can lead to the formation of naphthoquinones. For a 2-substituted naphthalene, this could potentially yield a 1,2-naphthoquinone (B1664529) derivative, although mixtures are common. nih.gov

Oxidative Dearomatization : Under electrochemical or photoredox conditions, biaryl systems can undergo oxidative dearomatization to form spirocyclic compounds. nih.gov This pathway involves radical intermediates and cyclization.

Metabolic Oxidation : In biological systems, oxidation is often catalyzed by cytochrome P450 enzymes, typically leading to the formation of phenols (naphthols) and dihydrodiols. nih.gov

Reduction :

Birch Reduction : Under dissolving metal conditions (e.g., Na in liquid NH₃ with an alcohol), the naphthalene ring can be selectively reduced. The regioselectivity would be influenced by the phenyl substituent, likely leading to reduction of the substituted ring to afford a 1,4-dihydronaphthalene (B28168) derivative. The electron-deficient phenyl ring would be resistant to these conditions.

Catalytic Hydrogenation : Under high pressure and temperature with catalysts like Rh/C or Ru/C, both aromatic rings can be fully saturated to the corresponding decalin and cyclohexane (B81311) derivatives. Milder conditions (e.g., Pd/C) might selectively reduce the naphthalene moiety. researchgate.net

Functional Group Transformations (e.g., Decarboxylation, Esterification) on Naphthalene-Based Carboxylic Acids

Functional group transformations on carboxylic acid derivatives of this compound are expected to proceed, though potentially influenced by the steric bulk of the biaryl system.

Esterification : A derivative such as this compound-x-carboxylic acid can be converted to its corresponding ester via standard methods like Fischer esterification (acid catalysis with an alcohol). For sterically hindered carboxylic acids, conversion to an acyl chloride followed by reaction with an alcohol is a more effective route.

Decarboxylation : The removal of a carboxyl group can be achieved through several modern synthetic methods. Transition-metal-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for biaryl synthesis and functionalization. acs.orgacs.orgresearchgate.net In this context, a carboxylic acid derivative could be coupled with an aryl halide, effectively replacing the -COOH group with a new aryl group. acs.org These reactions often utilize palladium or copper catalysts and can proceed via decarbonylative pathways as well. researchgate.netrsc.org

Table 2: Representative Functional Group Transformations for a Hypothetical Naphthalene-Carboxylic Acid Derivative

| Transformation | Substrate | Reagents & Conditions | Product |

|---|---|---|---|

| Esterification | 2-(2-(OCHF₂)phenyl)naphthalene-6-carboxylic acid | SOCl₂, then CH₃OH, Pyridine (B92270) | Methyl 2-(2-(OCHF₂)phenyl)naphthalene-6-carboxylate |

| Decarboxylative Coupling | 2-(2-(OCHF₂)phenyl)naphthalene-6-carboxylic acid | Aryl-Br, Pd(OAc)₂, Cu(I) catalyst, Base, High T | 6-Aryl-2-(2-(OCHF₂)phenyl)naphthalene |

Exploration of Intermolecular and Intramolecular Carbon-Carbon Bond Forming Reactions

The this compound scaffold is a prime candidate for late-stage functionalization via C-C bond formation, primarily through C-H activation strategies. nih.gov

C-H Activation/Arylation : Transition-metal catalysis, particularly with palladium, can enable the direct arylation of C-H bonds. rsc.org By installing a directing group on the naphthalene or phenyl ring, specific C-H bonds can be selectively functionalized. For example, a pyridine group attached to the naphthalene ring could direct ortho-C-H arylation. nih.gov This avoids the need for pre-functionalized starting materials like halides or boronic acids.

Photocatalytic C-C Bond Formation : Visible-light photocatalysis offers a mild route for generating aryl radicals, which can then engage in C-C bond formation. nih.gov A fluorinated biaryl can be coupled with another arene through a dual C-F and C-H functionalization pathway, expanding the molecular complexity. nih.gov

Intramolecular Cyclization : If a suitable reactive group is tethered to the biaryl scaffold, intramolecular C-C bond formation can lead to the synthesis of complex polycyclic aromatic systems. For instance, an intramolecular Friedel-Crafts acylation of a tethered carboxylic acid derivative could form a new fused ring.

Catalytic Performance and Mechanisms of Naphthalene and Fluorinated Biaryl Scaffolds

While the parent compound is not a catalyst, its derivatives, particularly phosphine (B1218219) derivatives, are highly relevant as ligands in homogeneous catalysis. Biaryl monophosphine ligands are a cornerstone of modern cross-coupling chemistry, valued for their steric bulk and specific electronic properties. wikipedia.orgnih.gov

A phosphine derivative, such as 2-(dicyclohexylphosphino)-2'-(2-(difluoromethoxy)phenyl)naphthalene, would be classified as a dialkylbiaryl phosphine ligand. These ligands are known to promote efficient oxidative addition and reductive elimination steps in catalytic cycles, particularly in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. wikipedia.orgnih.gov

Electronic Effects : The electron-withdrawing difluoromethoxy group on the second phenyl ring would decrease the electron density on the phosphorus atom. This electronic modification can significantly impact the catalytic activity, stability, and selectivity of the metal complex. liv.ac.uk For instance, more electron-deficient phosphine ligands can sometimes accelerate the reductive elimination step.

Steric Effects : The bulky biaryl framework creates a defined steric environment around the metal center, which is crucial for achieving high selectivity in many catalytic transformations. nih.gov

Applications : Such a ligand could be particularly effective in challenging cross-coupling reactions, such as the fluorination of aryl triflates or the coupling of sterically hindered substrates. wikipedia.org The unique electronic signature provided by the -OCHF₂ group could lead to novel catalytic activities not observed with traditional biaryl phosphine ligands.

Table 3: Hypothetical Application of a Phosphine Derivative in a Suzuki-Miyaura Coupling

| Catalyst System | Reaction | Yield (%) |

|---|---|---|

| Pd(OAc)₂ / Ligand A* | 4-Chlorotoluene + Phenylboronic acid | 95 |

| Pd(OAc)₂ / SPhos | 4-Chlorotoluene + Phenylboronic acid | 92 |

| Pd(OAc)₂ / XPhos | 4-Chlorotoluene + Phenylboronic acid | 94 |

*Ligand A = 2-(dicyclohexylphosphino)-2'-(2-(difluoromethoxy)phenyl)naphthalene

Computational and Theoretical Chemistry Studies of 2 2 Difluoromethoxy Phenyl Naphthalene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations would serve as the foundation for understanding the intrinsic properties of 2-(2-(Difluoromethoxy)phenyl)naphthalene. By solving the Schrödinger equation for the molecule's electrons, DFT can provide a detailed picture of its three-dimensional structure and the distribution of electrons within it.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Prediction of Dipole Moments and Solvatochromic Behavior

DFT calculations can accurately predict the dipole moment of a molecule, which arises from an uneven distribution of electron density. The magnitude and direction of the dipole moment are critical for understanding a molecule's polarity and its interactions with other polar molecules, including solvents. This information is also essential for predicting the solvatochromic behavior of the compound, which is the change in its color (or more broadly, its absorption or emission spectra) with a change in the polarity of the solvent.

A prospective data table for dipole moment analysis would be:

| Component | Dipole Moment (Debye) |

| μx | Value |

| μy | Value |

| μz | Value |

| Total (μ) | ** Value ** |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into the stability conferred by electron delocalization, such as hyperconjugation and resonance. For this compound, NBO analysis would reveal how electrons are shared between the naphthalene (B1677914) and phenyl rings and the difluoromethoxy group.

A representative NBO analysis data table might include:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., C-C π | e.g., C-C π | Value |

| e.g., LP(O) | e.g., C-F σ | Value |

Note: The entries and values in this table are illustrative examples and would be determined by specific NBO calculations.

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and physical properties of molecular solids and solutions. For this compound, understanding these weak interactions is key to predicting its packing in the solid state and its behavior in different environments.

Hydrogen Bonding Characterization (e.g., C-H···F, F···H, O-H···O)

Although this compound does not possess conventional hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···F and C-H···O hydrogen bonds. The fluorine atoms of the difluoromethoxy group and the oxygen atom can act as hydrogen bond acceptors. Computational methods can identify and characterize these interactions by analyzing interatomic distances, angles, and electron density topologies.

Quantification of π-Stacking and Aromatic Interactions

The presence of two aromatic rings (naphthalene and phenyl) in the molecule makes π-stacking interactions a significant factor in its aggregation behavior. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, can be quantified computationally. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and quantify the strength of these π-π interactions, which are fundamental to understanding the crystal engineering and material properties of this compound.

Examination of Van der Waals Forces and Their Contributions to Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces. For this compound, Van der Waals forces, including London dispersion forces, dipole-dipole interactions, and hydrogen bonds (if applicable), would be the primary drivers of its crystal packing.

Application of Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Index

To gain a deeper, more visual understanding of the non-covalent interactions governing the structure of this compound, the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are powerful tools.

QTAIM analysis would identify bond critical points (BCPs) between atoms of interacting molecules. The properties of these BCPs, such as the electron density and its Laplacian, can characterize the nature and strength of interactions like C-H···π, π-π stacking, and halogen bonds involving the fluorine atoms.

The NCI index, when plotted as 3D isosurfaces, provides a color-coded map of non-covalent interactions. For this compound, this would allow for the visualization of attractive Van der Waals interactions (typically represented in green), repulsive steric clashes (in red), and strong attractive interactions like hydrogen bonds (in blue), offering a comprehensive picture of the forces at play in both intramolecular and intermolecular contexts.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

By simulating the motion of the molecule over time at different temperatures, MD simulations can map the potential energy surface and identify low-energy conformers and the energy barriers between them. This would provide insights into the preferred spatial arrangement of the phenyl and naphthalene rings and the flexibility of the difluoromethoxy group. Such information is vital for understanding its dynamic behavior in solution and its ability to adopt specific conformations required for biological activity or materials science applications.

Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima, IR Vibrational Frequencies)

Computational chemistry offers robust methods for predicting various spectroscopic properties, which can aid in the characterization and identification of this compound.

NMR Chemical Shifts: Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. Comparing these predicted shifts with experimental data can confirm the molecular structure and provide detailed electronic structure information.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations would predict the absorption maxima (λmax) and help to understand the nature of the electronic excitations, such as π-π* transitions within the aromatic system.

IR Vibrational Frequencies: DFT calculations can predict the infrared (IR) vibrational frequencies and their corresponding intensities. This information is invaluable for interpreting experimental IR spectra, allowing for the assignment of specific vibrational modes to different functional groups and motions within the molecule.

A hypothetical data table for predicted spectroscopic parameters is presented below.

| Spectroscopic Parameter | Predicted Value (Hypothetical) |

| ¹H NMR Chemical Shift (ppm) | 7.2 - 8.1 |

| ¹³C NMR Chemical Shift (ppm) | 110 - 140 |

| ¹⁹F NMR Chemical Shift (ppm) | -70 to -90 |

| UV-Vis λmax (nm) | ~280, ~320 |

| Major IR Frequencies (cm⁻¹) | 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), 1250-1000 (C-O, C-F) |

Elucidation of Reaction Mechanisms via Transition State Calculations and Energy Profiles

Should this compound be involved in chemical reactions, computational chemistry can be employed to elucidate the underlying mechanisms. By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

DFT calculations are commonly used to determine the geometries and energies of transition states. By calculating the energy barrier (activation energy) for a proposed reaction pathway, its feasibility can be assessed. Furthermore, the intrinsic reaction coordinate (IRC) can be followed to ensure that a calculated transition state correctly connects the reactants and products. This approach would provide a detailed, step-by-step understanding of how this compound participates in chemical transformations at a molecular level.

Advanced Research Applications in Materials Science and Supramolecular Chemistry

Applications in Organic Electronics and Optoelectronics

The electronic and photophysical properties of 2-(2-(difluoromethoxy)phenyl)naphthalene make it a promising candidate for a variety of applications in organic electronics and optoelectronics. The interplay between its fluorinated substituent and its extended aromatic system allows for the fine-tuning of key material properties.

Tailoring Dielectric Constants through Fluorination

Table 1: Expected Impact of Fluorination on Dielectric Properties

| Feature | Expected Influence on this compound |

| Difluoromethoxy Group | Lowers the overall molecular polarizability. |

| Dielectric Constant | Expected to be lower than non-fluorinated analogues. |

| Potential Application | Insulating layers in capacitors and transistors. |

Engineering Charge Carrier Mobility in Organic Semiconductors

Charge carrier mobility is a key performance metric for organic semiconductors. The phenylnaphthalene core of this compound provides a large, conjugated system that can facilitate the transport of charge carriers. Research on 2-phenylnaphthalene (B165426) derivatives has demonstrated their potential as liquid-crystalline photoconductors with high charge carrier mobilities. For example, a study on 2-(4-octylphenyl)-6-n-butoxynaphthalene revealed ambipolar carrier transport with mobilities reaching up to 1.0 x 10⁻² cm²/Vs in the smectic E phase. aip.org Another investigation into dialkyl derivatives of 2-phenylnaphthalene reported fast electronic transport of positive carriers, with mobilities exceeding 10⁻² cm²/Vs at 30°C in the SmE phase of 2-(4'-octylphenyl)-6-butylnaphthalene. tandfonline.com

The difluoromethoxy group, being electron-withdrawing, is expected to influence the electronic properties of the phenylnaphthalene core, potentially enhancing its suitability for n-type semiconducting applications. The specific impact on charge carrier mobility would depend on the interplay between molecular packing in the solid state and the electronic effects of the substituent.

Table 2: Charge Carrier Mobility in Related Phenylnaphthalene Derivatives

| Compound | Phase | Mobility (cm²/Vs) | Carrier Type |

| 2-(4-octylphenyl)-6-n-butoxynaphthalene | Smectic E | 1.0 x 10⁻² | Ambipolar |

| 2-(4'-octylphenyl)-6-butylnaphthalene | Smectic E | > 10⁻² | Positive |

Design of UV-Resistant Organic Electronic Components

The stability of organic electronic devices under ultraviolet (UV) irradiation is a critical concern for their long-term performance and reliability. The incorporation of fluorine atoms into organic molecules can enhance their resistance to UV degradation. The strong carbon-fluorine bond is less susceptible to homolytic cleavage upon exposure to UV radiation compared to carbon-hydrogen bonds.

The difluoromethoxy group in this compound is anticipated to impart improved photostability to the molecule. While specific studies on the UV degradation of this compound are not available, research on other fluorinated aromatic ethers and related compounds supports this expectation. The enhanced stability arises from the higher energy required to break the C-F bond, which in turn can lead to a longer operational lifetime for devices incorporating such materials. This makes this compound a potentially valuable building block for UV-resistant layers in organic solar cells, displays, and sensors.

N-Type Organic Field-Effect Transistors (OFETs) Based on Naphthalene (B1677914) Diimide Derivatives

While this compound itself is not a naphthalene diimide (NDI), the development of n-type organic field-effect transistors (OFETs) is heavily reliant on naphthalene-based scaffolds, particularly NDIs. These compounds are known for their excellent electron-accepting properties and high electron mobilities. The introduction of electron-withdrawing groups is a key strategy in designing high-performance n-type materials.

Naphthalene diimide derivatives have been extensively studied for their n-type semiconducting properties. rsc.org For instance, functionalization of NDIs with halogenated phenyl groups has been shown to result in high electron mobilities in OFETs, with values reaching up to 1.8 x 10⁻¹ cm²/Vs in air for a derivative functionalized with a p-fluorophenyl group. researchgate.net These findings highlight the potential of fluorinated naphthalene-based compounds in the development of stable and efficient n-type OFETs. While the electronic properties of this compound would need to be experimentally verified, the presence of the electron-withdrawing difluoromethoxy group suggests it could be a valuable component in the design of novel n-type organic semiconductors.

Development of Fluoro-Organic Materials with Enhanced Thermal Stability and Flame Retardancy

The incorporation of fluorine into organic materials is a well-established strategy for enhancing their thermal stability and flame retardancy. The strong carbon-fluorine bond and the unique chemical properties of organofluorine compounds contribute to these desirable characteristics.

The difluoromethoxy group in this compound is expected to confer enhanced thermal stability compared to its non-fluorinated analogs. The high bond energy of the C-F bond makes the molecule more resistant to thermal decomposition. While specific thermal data for this compound is not available, studies on other fluorinated aromatic compounds have consistently shown an increase in decomposition temperatures upon fluorination. For instance, the thermal degradation of aromatic poly(ether sulfone) copolymers has been shown to initiate with the cleavage of diphenyl ether and diphenyl sulfone moieties at temperatures above 400°C. mdpi.com The presence of fluorinated groups is known to further elevate these decomposition temperatures.

Furthermore, fluorinated compounds often exhibit inherent flame-retardant properties. During combustion, they can release non-flammable gases that dilute the oxygen supply and interrupt the radical chain reactions of the fire. The C-F bonds can also promote the formation of a stable char layer that acts as a thermal barrier. Fluoropolymers, for example, are known for their excellent flame resistance due to the difficulty of breaking the strong C-C bonds in the presence of fluorine. daikinchemicals.com The presence of the difluoromethoxy group in this compound suggests its potential as a building block for flame-retardant materials.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The unique shape and electronic properties of this compound make it an intriguing candidate for applications in supramolecular assembly and host-guest chemistry.

The extended aromatic surface of the phenylnaphthalene core can participate in π-π stacking interactions, which are a driving force for the self-assembly of aromatic molecules into ordered structures. The presence of the difluoromethoxy group can introduce additional non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (with the hydrogen of the -OCF₂H group), which can be used to direct the assembly process.

In the context of host-guest chemistry, the phenylnaphthalene moiety can act as a binding site for electron-deficient guest molecules through cation-π or π-π interactions. Conversely, the electron-withdrawing nature of the difluoromethoxy group could create an electron-poor region on the phenyl ring, enabling interactions with electron-rich guests. The interplay of these interactions could lead to the formation of highly selective host-guest complexes. Research on naphthalene-based macrocycles has demonstrated their ability to form stable complexes with a variety of guest molecules, with binding constants as high as 10¹⁰ M⁻¹ for certain aromatic dicationic guests. jyu.fi The functionalization of such systems with fluorinated groups could further modulate their binding properties and introduce new functionalities.

Influence of the Difluoromethoxy Group on Intermolecular Recognition

The difluoromethoxy group is known to be a hydrogen bond acceptor and can participate in various non-covalent interactions. Research into how this group in "this compound" might specifically direct intermolecular recognition and influence crystal packing or the formation of host-guest complexes has not been reported.

Self-Assembly of Naphthalene-Based Building Blocks into Ordered Structures

Naphthalene derivatives are frequently utilized as building blocks for self-assembling systems due to π-π stacking interactions. While the principles of self-assembly of naphthalene-based molecules are well-established, there are no published examples of the self-assembly of "this compound" into specific ordered structures such as liquid crystals, gels, or monolayers.

Design Principles for Molecular Switching Devices and Sensors

The electronic and conformational properties of biaryl systems can sometimes be exploited in the design of molecular switches and sensors. However, the potential for "this compound" to function as a molecular switch, triggered by external stimuli such as light or chemical agents, has not been explored in any published research.

Catalytic Applications of Naphthalene Scaffolds and Fluorinated Biaryl Ligands

Naphthalene and biaryl structures are common scaffolds for the development of ligands in catalysis. The introduction of fluorine-containing substituents can modulate the steric and electronic properties of these ligands, impacting catalytic activity and selectivity.

Design and Synthesis of Chiral Naphthalene-Based Ligands for Asymmetric Catalysis

The synthesis of chiral derivatives of "this compound" for use as ligands in asymmetric catalysis has not been documented. Consequently, there is no information on their performance in enantioselective transformations.

Scaffolding Catalysts for Site-Selective Functionalization

The use of "this compound" as a scaffold to direct site-selective functionalization reactions is another area where research is currently absent.

Fabrication of Fluorescent Probes and Labels with Tunable Photophysical Properties

Naphthalene and its derivatives are well-known for their fluorescent properties. The substitution pattern and the nature of the substituents can significantly influence the absorption and emission characteristics.

The photophysical properties of "this compound," such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, have not been characterized in the scientific literature. Therefore, its potential application as a fluorescent probe or label for sensing or imaging applications remains unexplored.

Future Research Directions and Broader Academic Impact

Innovations in Green Synthetic Methodologies for Fluorinated Biaryls

The synthesis of fluorinated biaryls, including 2-(2-(Difluoromethoxy)phenyl)naphthalene, presents an opportunity to advance green chemistry principles. Traditional cross-coupling methods for creating biaryl linkages often rely on palladium or other precious metal catalysts and stoichiometric amounts of organometallic reagents, which can generate significant waste. Future research will likely focus on developing more sustainable synthetic routes.

Key areas of innovation include:

Catalyst Development : The design of highly active and reusable catalysts from earth-abundant metals like iron, copper, or nickel could significantly reduce the environmental impact of synthesis.

C-H Activation : Direct C-H arylation strategies would eliminate the need for pre-functionalized starting materials, such as organohalides or organometallics, leading to more atom-economical processes.

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for catalyst immobilization and reuse, aligning with the goals of green chemistry. nih.gov

Alternative Solvents : The exploration of benign solvents, such as water, supercritical fluids, or bio-based solvents, will be crucial in minimizing the environmental footprint of synthetic protocols.

A comparative analysis of traditional versus potential green synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Fluorinated Biaryls

| Feature | Traditional Cross-Coupling | Emerging Green Methodologies |

|---|---|---|

| Catalyst | Palladium, Platinum | Iron, Copper, Nickel, Biocatalysts |

| Reagents | Organohalides, Organometallics | C-H functionalization |

| Solvents | Anhydrous organic solvents | Water, bio-solvents, supercritical fluids |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimized |

Exploration of Novel Catalytic Transformations for Complex Naphthalene-Phenyl Derivatives

The this compound scaffold can serve as a platform for exploring novel catalytic transformations. The presence of multiple C-H bonds on both the naphthalene (B1677914) and phenyl rings, as well as the difluoromethoxy group, offers various sites for post-synthetic modification.

Future research in this area could involve:

Regioselective Functionalization : Developing catalytic systems that can selectively functionalize specific C-H bonds on the biaryl backbone would enable the synthesis of a diverse library of derivatives with tailored properties.

Asymmetric Catalysis : The creation of chiral derivatives through enantioselective catalysis could be pivotal for applications in medicinal chemistry and materials science.

Difluoromethoxy Group Transformations : Investigating catalytic reactions that modify or utilize the difluoromethoxy group could lead to novel fluorinated compounds with unique electronic properties.

The development of such catalytic methods would not only expand the chemical space around this compound but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.

Integration of Advanced Computational Approaches for Rational Molecular and Materials Design

Computational chemistry is poised to play a critical role in guiding the exploration of this compound and its analogues. umich.edu Density functional theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties and guide experimental efforts. researchgate.net

Key applications of computational approaches include:

Property Prediction : Calculating electronic properties such as HOMO/LUMO energy levels, dipole moments, and charge distributions can provide insights into the potential of these molecules in electronic and optoelectronic applications. rsc.org

Reaction Mechanism Elucidation : Computational modeling can help in understanding the mechanisms of synthetic reactions, thereby aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Materials Simulation : Molecular dynamics and other simulation techniques can be used to predict the solid-state packing and self-assembly behavior of these molecules, which is crucial for the design of functional organic materials.

Table 2 presents a hypothetical set of computed properties for this compound, illustrating the type of data that can be generated to guide experimental work.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.5 eV | Indicates potential for use in optoelectronic devices |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility |

| Polarizability | 30.5 ų | Relates to optical and dielectric properties |

| LogP | 4.8 | Predicts lipophilicity, relevant for biological applications |

Synergistic Research at the Interface of Organic Synthesis and Emerging Materials Technologies

The unique structure of this compound makes it a prime candidate for synergistic research at the intersection of organic synthesis and materials science. numberanalytics.comonlineorganicchemistrytutor.com The combination of a large aromatic surface area from the naphthalene moiety and the electron-withdrawing nature of the difluoromethoxy group can lead to interesting material properties.

Potential research directions include:

Organic Electronics : The synthesis and characterization of derivatives for use as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.org

Luminescent Materials : The exploration of the photophysical properties of these compounds could lead to the development of novel fluorophores for applications in sensing, imaging, and lighting.

Liquid Crystals : The rigid biaryl core suggests that with appropriate structural modifications, these molecules could exhibit liquid crystalline behavior, making them suitable for display technologies.

Deeper Understanding of Intermolecular Forces for Predictive Self-Assembly and Recognition

The presence of fluorine atoms in the difluoromethoxy group can significantly influence intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces. numberanalytics.compressbooks.pub A deeper understanding of these forces is crucial for predicting and controlling the self-assembly of this compound derivatives in the solid state and in solution.

Future research should focus on:

Crystallographic Studies : X-ray crystallography can provide precise information about the packing of these molecules in the solid state, revealing the nature and geometry of intermolecular interactions.

Spectroscopic Investigations : Techniques like NMR and vibrational spectroscopy can be used to study intermolecular interactions in solution and in the solid state.

Supramolecular Chemistry : Designing and synthesizing derivatives that can form well-defined supramolecular structures through non-covalent interactions could lead to the development of new functional materials and molecular recognition systems. The introduction of fluorine can affect the electron density of the aromatic rings, potentially influencing π-π stacking interactions. nih.gov

Expansion of Naphthalene and Fluorinated Biaryl Scaffolds in Novel Chemical Systems

The this compound scaffold can serve as a building block for the construction of more complex chemical systems. The naphthalene and fluorinated biaryl motifs are prevalent in medicinal chemistry and materials science, and the unique substitution pattern of this compound offers new avenues for exploration. ekb.egnih.gov

Potential areas for expansion include:

Medicinal Chemistry : The synthesis and biological evaluation of derivatives as potential therapeutic agents. The lipophilicity and metabolic stability imparted by the difluoromethoxy group could be advantageous in drug design.

Polymer Chemistry : The incorporation of this scaffold into polymer backbones could lead to new materials with enhanced thermal stability, and unique optical and electronic properties.

Coordination Chemistry : The use of derivatives as ligands for metal complexes could result in novel catalysts or functional coordination polymers.

The versatility of the naphthalene scaffold has been demonstrated in a wide range of biologically active compounds, and the addition of the fluorinated phenyl group could lead to the discovery of new pharmacological properties. ekb.eg

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-(difluoromethoxy)phenyl)naphthalene in academic laboratories?

- Methodological Answer : Synthesis optimization requires selecting fluorination reagents (e.g., DAST or Deoxo-Fluor) to introduce the difluoromethoxy group. Reaction conditions (e.g., anhydrous solvents like THF or DCM, controlled temperatures) are critical to minimize side reactions like over-fluorination. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Monitoring by HPLC and NMR (¹⁹F and ¹H) confirms structural fidelity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of techniques:

- Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorine integration.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the difluoromethoxy group on aromatic π-systems .

Q. What experimental designs are recommended for preliminary toxicological screening of this compound?

- Methodological Answer : Follow tiered approaches:

- In vitro : Cytotoxicity assays (e.g., MTT on HepG2 cells) to assess acute toxicity.

- In vivo : Rodent studies (OECD 423 guidelines) with dose-ranging (10–100 mg/kg) to identify NOAEL (No Observed Adverse Effect Level). Include control groups and histopathology for systemic effects (e.g., hepatic/renal toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of fluorinated naphthalene derivatives?

- Methodological Answer : Address discrepancies by:

- Comparative Metabolism Studies : Use isotopically labeled compounds (e.g., ¹⁸F or ¹³C) in microsomal assays (human/rat liver S9 fractions) to track metabolite formation.

- Advanced Analytics : LC-MS/MS or MALDI-TOF to identify phase I/II metabolites.

- Species-Specific Analysis : Cross-validate results across human, rat, and in silico models (e.g., CYP450 docking simulations) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound in biological systems?

- Methodological Answer :

- Target Identification : Chemoproteomics (e.g., affinity chromatography with compound-linked resins) to isolate binding proteins.

- Pathway Analysis : RNA-seq or phosphoproteomics to map affected signaling cascades.

- Structural Biology : X-ray crystallography or cryo-EM of compound-protein complexes to resolve binding motifs .

Q. How should conflicting data on environmental persistence of fluorinated aromatic compounds be analyzed?

- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

Data Extraction : Tabulate half-life (t½) values from hydrolysis/photolysis studies.

Bias Assessment : Use risk-of-bias tools (Table C-6/C-7) to exclude low-quality studies .

Confidence Rating : Assign High/Moderate/Low confidence based on study robustness .

Meta-Analysis : Statistically integrate data (e.g., random-effects models) to resolve outliers .

Q. What methodologies are critical for assessing the compound’s interaction with environmental matrices (e.g., soil/water)?

- Methodological Answer :

- Partitioning Studies : Measure log Kow (octanol-water) and Koc (organic carbon) coefficients via shake-flask or HPLC methods.

- Degradation Assays : Simulate aerobic/anaerobic conditions to quantify biodegradation rates.

- Advanced Monitoring : Use LC-TOF-MS to detect transformation products in spiked environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.